1-(Chloromethyl)-4-(propan-2-yl)cyclohexane-1-carbaldehyde

Catalog No.
S13781986
CAS No.
M.F
C11H19ClO
M. Wt
202.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Chloromethyl)-4-(propan-2-yl)cyclohexane-1-carb...

Product Name

1-(Chloromethyl)-4-(propan-2-yl)cyclohexane-1-carbaldehyde

IUPAC Name

1-(chloromethyl)-4-propan-2-ylcyclohexane-1-carbaldehyde

Molecular Formula

C11H19ClO

Molecular Weight

202.72 g/mol

InChI

InChI=1S/C11H19ClO/c1-9(2)10-3-5-11(7-12,8-13)6-4-10/h8-10H,3-7H2,1-2H3

InChI Key

FXAFFFODESFJPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(CCl)C=O

1-(Chloromethyl)-4-(propan-2-yl)cyclohexane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexane ring with a chloromethyl group and an isopropyl group attached. The molecular formula for this compound is C₁₁H₁₉ClO, and it features both an aldehyde functional group and a chlorine substituent, making it a versatile intermediate in organic synthesis.

This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl group allows for further functionalization, while the cyclohexane ring provides a stable framework for various

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.
  • Reduction: The aldehyde can be reduced to primary or secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

These reactions highlight the compound's reactivity and potential utility in synthetic organic chemistry.

Several synthetic routes have been proposed for the preparation of 1-(chloromethyl)-4-(propan-2-yl)cyclohexane-1-carbaldehyde:

  • From Cyclohexanone: A common method involves the reaction of cyclohexanone with isopropyl magnesium chloride (a Grignard reagent), followed by oxidation to introduce the aldehyde group.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved through chloromethylation reactions using formaldehyde and hydrochloric acid or via the reaction of chloromethane with cyclohexanol derivatives.
  • Functional Group Modifications: In an industrial context, methods such as catalytic hydrogenation followed by functional group modifications are employed to synthesize this compound efficiently.

1-(Chloromethyl)-4-(propan-2-yl)cyclohexane-1-carbaldehyde finds potential applications in:

  • Organic Synthesis: It serves as a building block for more complex organic molecules.
  • Pharmaceuticals: Its derivatives may be explored for therapeutic applications due to potential biological activity.
  • Material Science: The compound could be used in the development of new materials or as a precursor to functional polymers.

Several compounds share structural similarities with 1-(chloromethyl)-4-(propan-2-yl)cyclohexane-1-carbaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-(Propan-2-yl)cyclohexane-1-carbaldehydeC₁₀H₁₆OLacks chlorine; used in organic synthesis
1-Methyl-4-(propan-2-yl)cyclohexane-1-carbaldehydeC₁₁H₂₀OContains methyl instead of chloromethyl
1-Chloro-4-(propan-2-yl)cyclohexaneC₁₀H₁₉ClChlorine substituent without aldehyde functionality
4-Chlorocyclohexanecarboxylic acidC₇H₉ClO₂Contains carboxylic acid instead of aldehyde

The uniqueness of 1-(chloromethyl)-4-(propan-2-yl)cyclohexane-1-carbaldehyde lies in its combination of both chloromethyl and aldehyde functionalities on a cyclohexane framework, which allows for diverse synthetic pathways and potential biological activities that may differ from those of its analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Exact Mass

202.1124429 g/mol

Monoisotopic Mass

202.1124429 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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